2,3-Dihydroxypropyl pentadecanoate
Overview
Description
2,3-Dihydroxypropyl pentadecanoate is an organic compound with the molecular formula C18H36O4. It is an ester formed from pentadecanoic acid and 2,3-dihydroxypropyl alcohol. This compound is known for its unique structure, which includes a long aliphatic chain and two hydroxyl groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dihydroxypropyl pentadecanoate can be synthesized through esterification reactions. One common method involves the reaction of pentadecanoic acid with 2,3-dihydroxypropyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as biocatalysts is also explored to achieve more environmentally friendly and efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroxypropyl pentadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of pentadecanoic acid derivatives.
Reduction: Formation of 2,3-dihydroxypropyl alcohol derivatives.
Substitution: Formation of halogenated esters.
Scientific Research Applications
2,3-Dihydroxypropyl pentadecanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of surfactants, lubricants, and cosmetics
Mechanism of Action
The mechanism by which 2,3-dihydroxypropyl pentadecanoate exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The long aliphatic chain allows the compound to integrate into lipid bilayers, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxypropyl elaidate
- 2,3-Dihydroxypropyl stearate
- 2,3-Dihydroxypropyl palmitate
Uniqueness
2,3-Dihydroxypropyl pentadecanoate is unique due to its specific chain length and the presence of two hydroxyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it particularly valuable in specialized applications where specific molecular interactions are required .
Properties
IUPAC Name |
2,3-dihydroxypropyl pentadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19/h17,19-20H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSKPZDMBULYMDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276702 | |
Record name | 2,3-Dihydroxypropyl pentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62927-08-6, 104140-07-0, 122636-37-7 | |
Record name | Glyceryl 1-pentadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062927086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl monopentadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104140070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dihydroxypropyl pentadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCERYL 1-PENTADECANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4CN6355OW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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